allyl N-(3-bromobenzoyl)glycinate
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Overview
Description
Allyl N-(3-bromobenzoyl)glycinate: is an organic compound that features an allyl group, a 3-bromobenzoyl moiety, and a glycinate residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl N-(3-bromobenzoyl)glycinate typically involves the reaction of allyl glycine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyl N-(3-bromobenzoyl)glycinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the 3-bromobenzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of epoxides.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: Allyl N-(3-bromobenzoyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of allyl N-(3-bromobenzoyl)glycinate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The allyl group can undergo various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Allyl N-(4-bromobenzoyl)glycinate: Similar structure but with the bromine atom at the 4-position.
Allyl N-(3-chlorobenzoyl)glycinate: Similar structure but with a chlorine atom instead of bromine.
Allyl N-(3-fluorobenzoyl)glycinate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Allyl N-(3-bromobenzoyl)glycinate is unique due to the presence of the bromine atom at the 3-position, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity make it distinct from its chloro and fluoro analogs, affecting its chemical and biological properties.
Properties
IUPAC Name |
prop-2-enyl 2-[(3-bromobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-2-6-17-11(15)8-14-12(16)9-4-3-5-10(13)7-9/h2-5,7H,1,6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSROBZPLCZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CNC(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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